molecular formula C28H33N3O3S B2367655 N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690245-16-0

N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2367655
CAS No.: 690245-16-0
M. Wt: 491.65
InChI Key: ZACJSVMMORIKKG-UHFFFAOYSA-N
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Description

N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C28H33N3O3S and its molecular weight is 491.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Benzonitriles and Pharmaceutical Intermediates

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This methodology is efficient for electronically different and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides. This demonstrates the compound's utility in generating pharmaceutical intermediates, highlighting its significance in synthetic organic chemistry (Anbarasan et al., 2011).

Structural and Antimicrobial Studies

Derivatives of sulfonamides like N-[(Butylamino)​carbonyl]​-​4-​methylbenzenesulfonamide have been structurally characterized and their potential in medical applications explored. For instance, their structure is stabilized by hydrogen bonding and van der Waals interactions, indicating the importance of such compounds in drug design and molecular interactions (Nirmala & Gowda, 1981). Moreover, sulfanilamide derivatives have been synthesized and characterized, showing potential as antibacterial agents and moderate enzyme inhibitors (Lahtinen et al., 2014).

Properties

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3S/c1-20-18-21(2)23(4)27(22(20)3)35(33,34)29-26-12-10-25(11-13-26)28(32)31-16-14-30(15-17-31)19-24-8-6-5-7-9-24/h5-13,18,29H,14-17,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACJSVMMORIKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.